molecular formula C20H22ClFN2O B1228359 Citalopram hydrochloride CAS No. 85118-27-0

Citalopram hydrochloride

カタログ番号: B1228359
CAS番号: 85118-27-0
分子量: 360.9 g/mol
InChIキー: FXSXPIKCGLXHAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citalopram hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder, panic disorder, and social phobia. The compound is known for its high selectivity towards serotonin reuptake inhibition, with minimal effects on other neurotransmitters such as dopamine and norepinephrine .

作用機序

Target of Action

Citalopram hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft .

Mode of Action

This compound enhances serotonergic transmission through the inhibition of serotonin reuptake . It is the most selective SSRI towards serotonin reuptake inhibition, having a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

This leads to enhanced serotonergic neurotransmission. The drug also has an impact on the regulation of neural function pathways .

Pharmacokinetics

This compound exhibits linear and dose-proportional pharmacokinetics within a dose range of 10 to 40 mg/day . It is extensively metabolized in the liver, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The molecular and cellular effects of this compound’s action include the potentiation of serotonergic activity in the central nervous system (CNS), resulting in antidepressant effects . In addition, it has been found to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, suspended sediment in aquatic ecosystems has been found to exert a significant influence on the biological effects of citalopram . .

生化学分析

Biochemical Properties

Citalopram hydrochloride plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition is primarily mediated through the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . The compound has minimal effects on dopamine and norepinephrine transporters and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selectivity makes this compound particularly effective in increasing serotonin levels without significantly affecting other neurotransmitter systems.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By inhibiting serotonin reuptake, it increases the availability of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission . This action affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, increased serotonin levels can modulate the activity of cyclic AMP response element-binding protein (CREB), which plays a role in neuroplasticity and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the serotonin transporter and inhibiting its function . This binding prevents the reuptake of serotonin into presynaptic neurons, thereby increasing its extracellular concentration. The increased serotonin levels enhance serotonergic signaling, which is associated with the antidepressant effects of this compound . Additionally, this compound’s selectivity for the serotonin transporter over other neurotransmitter transporters contributes to its efficacy and safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, there may be an increase in anxiety-like behaviors due to the sudden increase in serotonin levels . With prolonged use, the compound’s effects stabilize, leading to a reduction in depressive and anxiety symptoms . This compound is relatively stable, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that chronic administration of this compound can lead to sustained improvements in mood and behavior .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may not produce significant behavioral changes, while moderate doses can effectively reduce symptoms of depression and anxiety . High doses, however, can lead to adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity . Studies have shown that the therapeutic window for this compound is relatively wide, but careful dosing is essential to avoid toxicity .

Metabolic Pathways

This compound is primarily metabolized in the liver through N-demethylation to its main metabolite, demethylcitalopram, by cytochrome P450 enzymes CYP2C19 and CYP3A4 . Other metabolites include didemethylcitalopram, citalopram N-oxide, and a propionic acid derivative . These metabolites exert little pharmacologic activity compared to the parent compound and are not likely to contribute significantly to the clinical effects of this compound .

Transport and Distribution

This compound is well-absorbed and distributed throughout the body, with a volume of distribution of approximately 12 L/kg . It is highly lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system . The compound is transported in the bloodstream, primarily bound to plasma proteins . Its distribution within tissues is influenced by its lipophilicity and protein-binding properties .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . Its activity is largely confined to the synaptic cleft, where it inhibits serotonin reuptake . The compound does not appear to undergo significant post-translational modifications or targeting to specific organelles . Its localization and activity are primarily determined by its interaction with the serotonin transporter .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of citalopram hydrochloride involves several key steps. One common method starts with the compound 5-cyanophthalide, which undergoes a Grignard reaction with 4-fluorophenyl magnesium bromide to form a key intermediate. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and methylation, to yield citalopram .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes purification steps such as crystallization and recrystallization to ensure the removal of impurities. The final product is often obtained as a hydrobromide or hydrochloride salt to enhance its solubility .

化学反応の分析

Types of Reactions

Citalopram hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include desmethylcitalopram, didesmethylcitalopram, and various halogenated derivatives .

科学的研究の応用

Primary Indications

Citalopram is primarily indicated for:

  • Major Depressive Disorder : Approved by the FDA, it is effective in alleviating symptoms of depression.
  • Anxiety Disorders : It is used in the treatment of generalized anxiety disorder, panic disorder, and social anxiety disorder.
  • Obsessive-Compulsive Disorder : Citalopram has been shown to reduce the severity of obsessive thoughts and compulsive behaviors.

Off-Label Uses

Citalopram's versatility extends beyond its primary indications:

  • Post-Traumatic Stress Disorder (PTSD) : Some studies suggest its efficacy in managing PTSD symptoms.
  • Chronic Pain Management : It has been explored for use in diabetic neuropathy and other chronic pain conditions due to its analgesic properties.
  • Eating Disorders : Citalopram has been utilized in managing conditions like bulimia nervosa and binge eating disorder.

Pharmacological Profile

Citalopram works by inhibiting the reuptake of serotonin, thus increasing its availability in the synaptic cleft. This mechanism underlies its antidepressant effects. The pharmacokinetics of citalopram reveal a linear absorption profile with a half-life of approximately 35 hours, allowing for once-daily dosing to maintain therapeutic levels .

Citalopram in Parkinson’s Disease

A study involving patients with Parkinson’s disease and major depression showed that citalopram significantly improved depression scores on the Hamilton Depression Rating Scale (HAM-D). After eight weeks, 80% of participants exhibited improvement, demonstrating citalopram's effectiveness in this population .

Prophylactic Use in Cancer Patients

A randomized controlled trial examined citalopram's role in preventing major depressive disorder among patients undergoing treatment for head and neck cancer. Results indicated that those receiving citalopram had a lower incidence of depressive symptoms compared to the placebo group .

Adverse Effects and Considerations

While generally well-tolerated, citalopram can cause side effects such as gastrointestinal disturbances, sexual dysfunction, and increased risk of serotonin syndrome, particularly when overdosed or combined with other serotonergic agents . A case report highlighted severe manifestations following a massive overdose, including cardiac complications and neurological effects .

Comparative Efficacy

Recent meta-analyses have compared citalopram with other SSRIs like paroxetine. Findings suggest that citalopram provides a greater reduction in depressive symptoms without a significant increase in adverse events when compared to placebo .

Data Summary Table

ApplicationEvidence LevelKey Findings
Major Depressive DisorderHighEffective as first-line treatment
Anxiety DisordersModerateReduces anxiety symptoms
Obsessive-Compulsive DisorderModerateDecreases obsessive thoughts
Chronic Pain ManagementEmergingPotential analgesic effects
Eating DisordersModerateHelpful in bulimia nervosa
Parkinson’s DiseaseModerateSignificant improvement in depression scores
Cancer TreatmentModeratePrevents onset of major depressive disorder

類似化合物との比較

Similar Compounds

Uniqueness

Citalopram hydrochloride is unique due to its high selectivity for serotonin reuptake inhibition and its relatively low side effect profile compared to older antidepressants like tricyclics. It is also one of the first SSRIs introduced to the market, making it a well-studied and widely used antidepressant .

生物活性

Citalopram hydrochloride is a widely used antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Its primary mechanism of action involves the inhibition of serotonin reuptake in the brain, leading to increased serotonin levels in the synaptic cleft, which is believed to contribute to its antidepressant effects. This article explores the biological activity of citalopram, including its pharmacological effects, case studies, and research findings.

Citalopram selectively inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into presynaptic neurons. This inhibition enhances serotonergic neurotransmission, which is crucial for mood regulation. Citalopram has been shown to have minimal effects on norepinephrine and dopamine reuptake, distinguishing it from other antidepressants that may affect multiple neurotransmitter systems .

Pharmacokinetics

  • Absorption : Citalopram is well absorbed after oral administration, with peak plasma concentrations occurring approximately 4 hours post-dose.
  • Half-life : The drug has a mean terminal half-life of about 35 hours, allowing for once-daily dosing.
  • Metabolism : Citalopram undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to several metabolites with varying pharmacological activity .

Inhibition of Platelet Function

Recent studies have demonstrated that citalopram inhibits platelet aggregation and thromboxane production independent of SERT blockade. For instance, in vitro experiments revealed that citalopram significantly reduced collagen- and U46619-induced platelet aggregation at concentrations above 10 µM. The inhibitory potency was similar across both (R)- and (S)-isomers of citalopram .

Table 1: Inhibition of Thromboxane Production by Citalopram

Concentration (µM)TxB2 Generation Inhibition (%)
00
510
1025
2050
5075
10090

Long-Term Treatment Effects

Chronic treatment with citalopram has been shown to alter stress responses in animal models. A study found that long-term administration affected dopamine (DA) and norepinephrine (NA) levels in the prefrontal cortex (PFC), suggesting that prolonged exposure to citalopram can lead to significant neurochemical changes that may influence mood and behavior .

Case Study: Citalopram Overdose

A notable case involved a 35-year-old woman who experienced a fatal overdose of citalopram. Despite its generally favorable safety profile, the patient exhibited severe symptoms including seizures, cardiac arrest, and signs of serotonin syndrome. Postmortem analysis revealed a citalopram concentration significantly above the therapeutic range (7300 ng/mL), highlighting the potential dangers associated with high doses .

Case Study: SIADH Induction

Another clinical case discussed a patient who developed syndrome of inappropriate antidiuretic hormone secretion (SIADH) after an increase in her citalopram dosage. This condition led to hyponatremia and confusion, emphasizing the need for careful monitoring when prescribing SSRIs, particularly in elderly patients .

Efficacy in Autism Spectrum Disorder

A randomized controlled trial assessed the efficacy of citalopram in children with autism spectrum disorder. The study found no significant difference between citalopram and placebo groups regarding improvement in symptoms, indicating limited efficacy for this specific population .

Depression Prevention in Cancer Patients

In another study focused on patients undergoing treatment for head and neck cancer, citalopram was evaluated for its ability to prevent major depression. Results indicated a lower incidence of clinically significant depression in the citalopram group compared to placebo, suggesting potential benefits in this context .

特性

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSXPIKCGLXHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005517
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-27-0
Record name Citalopram hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DY48G26JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citalopram hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Citalopram hydrochloride
Reactant of Route 3
Reactant of Route 3
Citalopram hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Citalopram hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Citalopram hydrochloride
Reactant of Route 6
Reactant of Route 6
Citalopram hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。